molecular formula C12H14O2 B1324720 Cyclobutyl 2-methoxyphenyl ketone CAS No. 898790-42-6

Cyclobutyl 2-methoxyphenyl ketone

Cat. No. B1324720
CAS RN: 898790-42-6
M. Wt: 190.24 g/mol
InChI Key: VRZXSSDRRKBMRP-UHFFFAOYSA-N
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Description

Cyclobutyl 2-methoxyphenyl ketone is a chemical compound with the molecular formula C12H14O2 . It has an average mass of 190.238 Da and a monoisotopic mass of 190.099380 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of cyclobutyl 4-methoxyphenyl ketone, a compound similar to Cyclobutyl 2-methoxyphenyl ketone, involves intermolecular [4 + 2] cycloaddition reactions. This is a common strategy for constructing cyclobutane rings. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures.


Molecular Structure Analysis

The molecular structure and conformation of cyclobutylmethyl ketone, a related compound, have been extensively analyzed to understand the stability and conformational preferences of such molecules. These studies, conducted using molecular mechanics, highlight the preference for certain conformations over others, which is critical for understanding the reactivity and properties of cyclobutyl 4-methoxyphenyl ketone.


Chemical Reactions Analysis

Cyclobutyl 4-methoxyphenyl ketone participates in various chemical reactions that highlight its reactivity. The compound’s structure allows for reactions such as the Nazarov cyclization, a process that demonstrates the compound’s ability to undergo transformation under specific conditions, leading to complex cyclic structures.

Scientific Research Applications

Metabolic Research

Cyclobutyl 2-methoxyphenyl ketone: may play a role in studies related to metabolism, particularly in understanding ketone bodies as metabolic messengers. Ketone bodies, which include molecules similar to cyclobutyl ketones, are known to modulate cellular homeostasis and have diverse roles beyond being mere energy sources .

Organic Synthesis

This compound is valuable in organic synthesis, where it can be used to construct complex molecular structures. Its reactivity allows for various chemical reactions, such as cycloaddition, which are fundamental in creating intricate organic compounds.

Material Science

The physical properties of cyclobutyl ketones, influenced by their molecular structure, are crucial for applications in material science. The presence of substituents affects solubility and thermal stability, making them important for developing new materials.

Medicinal Chemistry

In medicinal chemistry, derivatives of cyclobutyl ketones are used to synthesize compounds with potential pharmaceutical applications. For instance, they can be precursors for creating molecules that exhibit biological activity.

Nutraceutical Development

Cyclobutyl ketones may contribute to the development of nutraceuticals—products derived from food sources with extra health benefits. They can be part of the synthesis process for compounds that enhance wellness.

Therapeutic Applications

The broader family of ketone bodies, to which cyclobutyl ketones belong, has been explored for their therapeutic potential. They are investigated for their ability to combat diseases and offset the effects of aging .

properties

IUPAC Name

cyclobutyl-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZXSSDRRKBMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642514
Record name Cyclobutyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-methoxyphenyl ketone

CAS RN

898790-42-6
Record name Cyclobutyl(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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